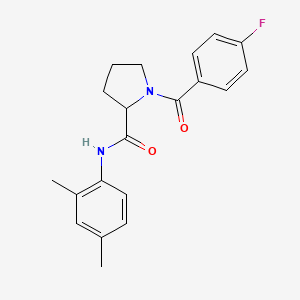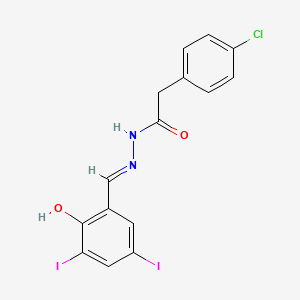
N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CEP-1347 belongs to the class of proline-derived compounds and has been shown to have neuroprotective effects in various neurological disorders.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide acts as a potent inhibitor of the JNK pathway by binding to the ATP-binding site of JNK. This prevents the phosphorylation of downstream targets and leads to the inhibition of neuronal cell death.
Biochemical and Physiological Effects
This compound has been shown to have neuroprotective effects in various animal models of neurological disorders. It has been shown to increase the survival of dopaminergic neurons in the substantia nigra of Parkinson's disease models and to improve cognitive function in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has several advantages for lab experiments. It is a highly specific inhibitor of the JNK pathway and has been extensively studied for its neuroprotective effects. However, it has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for the research on N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide. One direction is to investigate its potential therapeutic effects in other neurological disorders such as stroke and traumatic brain injury. Another direction is to develop more potent and selective inhibitors of the JNK pathway based on the structure of this compound. Additionally, the potential use of this compound as a drug delivery system for other neuroprotective agents could be explored.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological disorders. Its neuroprotective effects are mediated through the inhibition of the JNK pathway, and it has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand its potential therapeutic applications and to develop more potent and selective inhibitors of the JNK pathway.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide involves the reaction of 2,4-dimethylphenylhydrazine with 4-fluorobenzoyl chloride, followed by the addition of proline and subsequent purification steps. The final product is a white crystalline powder with a molecular weight of 375.42 g/mol.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been extensively studied for its neuroprotective effects in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to inhibit the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in the pathogenesis of these disorders.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-5-10-17(14(2)12-13)22-19(24)18-4-3-11-23(18)20(25)15-6-8-16(21)9-7-15/h5-10,12,18H,3-4,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKGGSBMWZAAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6017303.png)
![N-(4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide](/img/structure/B6017304.png)
![ethyl 1-[3-(2-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B6017316.png)
![1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6017320.png)
amine](/img/structure/B6017326.png)

![9-cyclohexyl-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6017340.png)
![1-ethyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6017348.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(4-hydroxy-1-piperidinyl)acetamide](/img/structure/B6017352.png)
![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B6017359.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine](/img/structure/B6017383.png)
![ethyl 3-(2-chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoate](/img/structure/B6017391.png)
![ethyl 5-(4-biphenylylmethylene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6017392.png)
